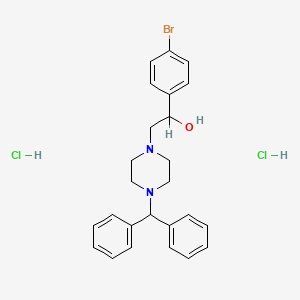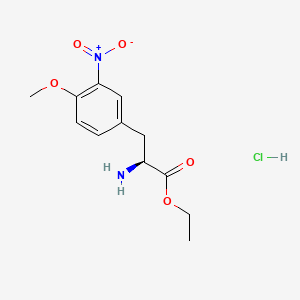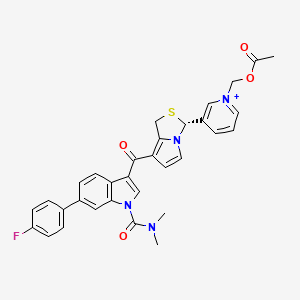
1-Piperidinepropionanilide, beta,beta-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropionanilide, beta,beta-dimethyl- is a chemical compound with the molecular formula C16H24N2O It is a derivative of piperidine and anilide, characterized by the presence of a beta,beta-dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionanilide, beta,beta-dimethyl- typically involves the reaction of piperidine with propionanilide under specific conditions. The beta,beta-dimethyl group is introduced through alkylation reactions. Common reagents used in the synthesis include alkyl halides and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of 1-Piperidinepropionanilide, beta,beta-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropionanilide, beta,beta-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the beta,beta-dimethyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperidinepropionanilide, beta,beta-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperidinepropionanilide, beta,beta-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The beta,beta-dimethyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinepropionanilide, beta,2-dimethyl-: Similar structure but with a different substitution pattern.
Piperidine: A simpler structure without the anilide and beta,beta-dimethyl groups.
Propionanilide: Lacks the piperidine ring and beta,beta-dimethyl groups.
Uniqueness
1-Piperidinepropionanilide, beta,beta-dimethyl- is unique due to the presence of both the piperidine ring and the beta,beta-dimethyl group, which confer specific chemical and biological properties
Properties
CAS No. |
108974-28-3 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-methyl-N-phenyl-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C16H24N2O/c1-16(2,18-11-7-4-8-12-18)13-15(19)17-14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) |
InChI Key |
SXYQZQUQFXORGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


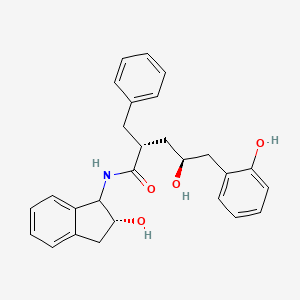
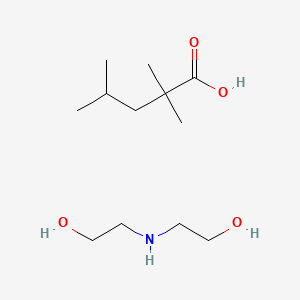

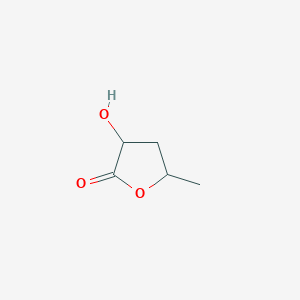
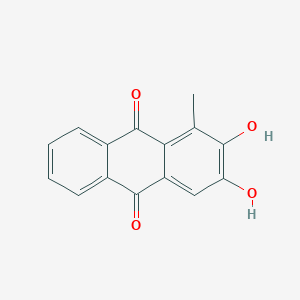


![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)


